Lemildipine
Overview
Description
Lemildipine, also known as NB-818 or NPK-1886, is a new dihydropyridine calcium entry blocker . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
Lemildipine has a molecular formula of C20H22Cl2N2O6 and a molecular weight of 457.304 . The exact mass is 456.09 .
Physical And Chemical Properties Analysis
Lemildipine has a molecular weight of 457.304 and a density of 1.335±0.06 g/cm3 (20 °C, 760 mmHg) . Its boiling point is 585.6±50.0 °C (760 mmHg) .
Scientific Research Applications
Impact on Lipid Metabolism
Lemildipine's influence on lipid metabolism has been investigated. A study by Schwab et al. (2002) focused on the Leu7Pro polymorphism of the NPY gene, examining its impact on postprandial lipemia and the response of serum lipids to a reduced-fat diet. While the study found no significant differences in postprandial areas under the curve of plasma triglycerides between different genotype groups, it suggested potential compositional differences in lipoprotein particles affecting postprandial lipid metabolism (Schwab et al., 2002).
Role in Treating Depression
Another aspect of Lemildipine's application is its effect on body mass index (BMI) and leptin secretion in the context of treating depression. Moosa et al. (2003) explored the impact of imipramine and fluoxetine on BMI and its correlation with leptin in depressed patients. This study highlighted the complex interplay between antidepressant medication, weight changes, and metabolic parameters (Moosa et al., 2003).
Berardinelli-Seip Congenital Lipodystrophy
Research by Muthukumarasamy and Thong (2015) on Berardinelli-Seip congenital lipodystrophy (BSCLD) provides insights into the genetic and metabolic aspects of this condition. The study underscores the significance of early recognition and genetic counseling in managing BSCLD, which can have implications for understanding the metabolic actions of Lemildipine (Muthukumarasamy & Thong, 2015).
Vascular Selectivity and Pharmacological Efficacy
Lemildipine's vascular selectivity and pharmacological efficacy, particularly in human cardiovascular tissues, were evaluated by Brixius et al. (2005). This study contributes to understanding the drug's cardiovascular implications, comparing its effectiveness with other calcium channel blockers (Brixius et al., 2005).
properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVRSWDBLIFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048812 | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lemildipine | |
CAS RN |
94739-29-4 | |
Record name | Lemildipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lemildipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lemildipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEMILDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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